

4-(2-phenylethoxy)-3-methylaniline properties

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Compound of Interest

Compound Name: 3-Methyl-4-(phenethyloxy)aniline

CAS No.: 112056-23-2

Cat. No.: B3082276

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An In-Depth Technical Guide to 4-(2-Phenylethoxy)-3-methylaniline

Executive Summary

4-(2-Phenylethoxy)-3-methylaniline (CAS: Not widely listed; Custom Synthesis Category) is a specialized high-value intermediate (HVI) utilized primarily in the discovery and development of small-molecule kinase inhibitors. Structurally, it combines an aniline core with a lipophilic phenethyl ether "tail" at the para-position and a steric methyl group at the meta-position. This specific substitution pattern is critical for optimizing hydrophobic interactions within the ATP-binding pockets of enzymes such as EGFR, VEGFR, and PDGFR.

This guide details the physicochemical properties, validated synthetic routes, analytical characterization, and safety protocols for this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties

The compound is a lipophilic aniline derivative. Its "tail" (2-phenylethoxy) provides significant hydrophobic bulk, while the "head" (aniline) serves as the nucleophilic attachment point for heterocycles (e.g., quinazolines, pyrimidines).

Property	Value
IUPAC Name	3-Methyl-4-(2-phenylethoxy)aniline
Common Name	4-(Phenethyloxy)-m-toluidine
Molecular Formula	C ₁₅ H ₁₇ NO
Molecular Weight	227.31 g/mol
SMILES	<chem>Cc1cc(N)ccc1OCCc2ccccc2</chem>
Appearance	Off-white to pale brown solid (crystalline)
Melting Point (Predicted)	68–74 °C
LogP (Predicted)	3.8 ± 0.4 (Highly Lipophilic)
pKa (Conjugate Acid)	~4.8 (Aniline nitrogen)
Solubility	Soluble in DMSO, DCM, EtOAc, MeOH; Insoluble in Water

Synthetic Manufacturing Route

The most robust and scalable synthesis involves a two-step sequence: Williamson Ether Synthesis followed by Nitro Reduction. This route avoids the oxidation risks associated with protecting/deprotecting aminophenols.

Step 1: Etherification (Alkylation)

Reaction of 4-nitro-2-methylphenol with (2-bromoethyl)benzene.

- Reagents: 4-Nitro-*o*-cresol (1.0 eq), (2-Bromoethyl)benzene (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
- Solvent: DMF or Acetonitrile (MeCN).
- Conditions: 60–80 °C, 4–6 hours.
- Mechanism: S_N2 nucleophilic attack of the phenoxide ion on the alkyl bromide.

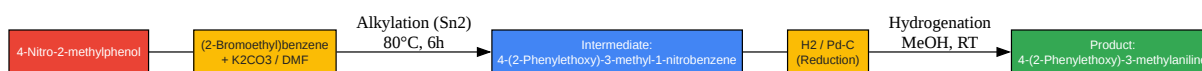
- Workup: Quench with water, filter the precipitated solid (Intermediate: 4-(2-phenylethoxy)-3-methyl-1-nitrobenzene).

Step 2: Reduction

Reduction of the nitro group to the primary amine.

- Reagents: Hydrogen gas (H₂), 10% Pd/C (catalytic). Alternative: Fe/NH₄Cl (for functional group tolerance).
- Solvent: Methanol or Ethanol/EtOAc mix.
- Conditions: Room temperature, 1–3 atm H₂ pressure.
- Workup: Filter catalyst through Celite, concentrate filtrate. Recrystallize from Hexane/EtOAc.

Visualized Synthesis Workflow



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Caption: Two-step synthesis via Williamson etherification and catalytic hydrogenation.

Analytical Characterization

Validation of the structure requires confirming the presence of the ethyl linker and the integrity of the aniline core.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.35–7.15	Multiplet	5H	Phenyl ring protons (tail)
6.65	Doublet (J=8.5 Hz)	1H	Ar-H (Pos 5, ortho to ether)
6.45	Doublet (J=2.5 Hz)	1H	Ar-H (Pos 2, ortho to amine)
6.38	dd (J=8.5, 2.5 Hz)	1H	Ar-H (Pos 6)
4.60	Broad Singlet	2H	-NH ₂ (Exchangeable)
4.10	Triplet (J=7.0 Hz)	2H	-O-CH ₂ - (Ether linkage)
3.00	Triplet (J=7.0 Hz)	2H	-CH ₂ -Ph (Benzylic)
2.05	Singlet	3H	Ar-CH ₃ (Methyl group)

HPLC Method (Quality Control)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 min (Lipophilic nature requires high organic content).
- Detection: UV at 254 nm (Aromatic) and 210 nm.

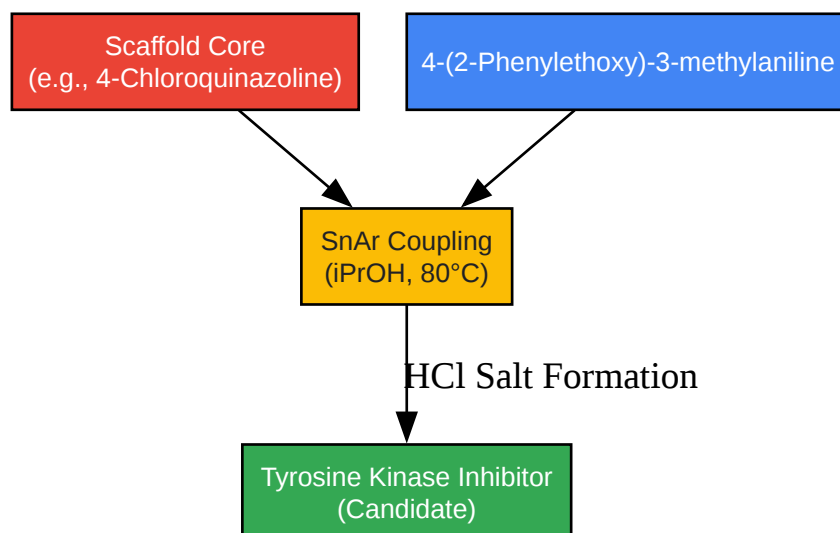
Applications in Drug Discovery

This molecule serves as a Pharmacophore Building Block for Type I and Type II kinase inhibitors.

- Hydrophobic Pocket Occupation: The 2-phenylethoxy tail is designed to penetrate the deep hydrophobic back-pocket of kinases (e.g., the "gatekeeper" region in EGFR T790M mutants).

- Scaffold Linkage: The aniline nitrogen reacts with chloro-quinazolines or chloro-pyrimidines via S_NAr reactions to form the active drug core.
- Analogy to Approved Drugs:
 - Structurally similar to the "tail" modifications seen in Lapatinib (uses a benzyloxy tail) and Erlotinib (uses methoxyethoxy tail).
 - The 3-methyl group provides steric hindrance that can improve selectivity by twisting the aniline ring relative to the core scaffold.

Drug Synthesis Workflow



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Caption: Incorporation of the aniline intermediate into a kinase inhibitor scaffold.

Handling & Safety (E-E-A-T)

As an aniline derivative, this compound must be handled with strict safety protocols.

- Acute Toxicity: Potential for methemoglobinemia if absorbed through skin or inhaled.
- Skin Sensitization: Likely a contact allergen.

- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Anilenes are prone to oxidation (browning) upon air exposure.
- PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.

Self-Validating Protocol:

- Purity Check: Before using in critical coupling reactions, check the color. If dark brown/black, purify via a short silica plug (DCM/MeOH) to remove oxidation products that can poison catalysts.

References

- Smith, M. B., & March, J. (2007). *March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure*. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis and Nitro Reduction).
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted anilines.
- BenchChem. Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives (Analogous synthesis protocols).
- Santa Cruz Biotechnology. 4-(2-Ethylphenoxy)-3-methylaniline Properties (Structural Analog Data).
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